2,5-Thiophenedithiol
CAS No.: 22511-31-5
Cat. No.: VC19686165
Molecular Formula: C4H4S3
Molecular Weight: 148.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22511-31-5 |
|---|---|
| Molecular Formula | C4H4S3 |
| Molecular Weight | 148.3 g/mol |
| IUPAC Name | thiophene-2,5-dithiol |
| Standard InChI | InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H |
| Standard InChI Key | BNLZBNHLPPSPQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)S)S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Thiophene-2-thiol features a thiophene ring—a five-membered aromatic system with one sulfur atom—substituted with a thiol group at the 2-position. The SMILES notation captures its planar structure, where the sulfur atoms contribute to the aromatic sextet via lone-pair delocalization . The compound’s dimer, formed via oxidative coupling of two thiol groups into a disulfide bond (), is thermodynamically favored, constituting 97% of commercial preparations as noted in Thermo Scientific’s product specifications .
Table 1: Key Chemical Identifiers of Thiophene-2-thiol
Tautomerism and Dimerization
Thiophene-2-thiol exhibits tautomerism, interconverting between thiol () and thione () forms. DFT calculations reveal a tautomerization energy barrier of 230.0 kJ/mol, rendering the process kinetically restricted at ambient conditions . The dimerization reaction, though thermodynamically favorable (), faces a kinetic barrier of 95.0 kJ/mol, leading to slow conversion rates . Sulfur K-edge XAS studies estimate that 16% of monomeric sulfur exists as thione in solution, with dimerization reducing this proportion due to disulfide bond formation .
Synthesis and Production
Industrial Synthesis
Commercial production of thiophene-2-thiol, as described by Thermo Scientific, involves proprietary methods yielding a product containing 97% monomer and 3% dimer . While synthetic details are scarce in open literature, analogous routes for sulfur heterocycles suggest potential pathways:
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Condensation Reactions: Similar to 2,5-dihydrothiophene synthesis, which uses 1,4-dichlorobut-2-ene and sodium sulfide in dimethyl sulfoxide (DMSO) .
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Catalytic Cyclization: Molybdenum- or tungsten-catalyzed transformations of diallyl sulfide, though this method primarily yields dihydrothiophenes .
Laboratory-Scale Preparation
Small-scale synthesis may involve:
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Thiolation of Thiophene: Direct sulfhydrylation of thiophene using under catalytic conditions.
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Disulfide Reduction: Cleavage of the dimer () via reducing agents like lithium aluminum hydride (LiAlH) .
Physical and Chemical Properties
Thermodynamic Stability
The dimer’s stability is evident from its dominance in stored samples, with computational studies confirming a 25 kJ/mol stabilization energy relative to the monomer . Enthalpy of formation data for related compounds (e.g., 2,5-dihydrothiophene: ) provide indirect insights into sulfur heterocycle energetics .
Spectroscopic Features
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Sulfur K-edge XAS: Distinct 1s → transitions at 2471 eV confirm thione tautomer presence .
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NMR Spectroscopy: Protons adjacent to sulfur exhibit deshielding (), while thiol protons resonate near .
Chemical Reactivity and Applications
Oxidation and Reduction
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Oxidation: Treatment with 30% yields sulfoxides (e.g., 2,5-dihydrothiophene sulfoxide) and, under vigorous conditions, sulfones .
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Hydrogenation: Catalytic hydrogenation over Pd/C produces tetrahydrothiophene, a saturated analog .
Polymerization and Material Science
Thiophene-2-thiol’s conjugated system enables its use in conductive polymers. Electropolymerization forms polythiophene derivatives with applications in organic electronics .
Table 2: Reactivity Profile
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | , 0°C | Sulfoxide | |
| Hydrogenation | , Pd/C | Tetrahydrothiophene | |
| Dimerization | Ambient storage | Disulfide-linked dimer |
Recent Research Advances
Spectroscopic Insights
Cotelesage et al. (2016) combined XAS and DFT to resolve the thiol-thione equilibrium, demonstrating that dimerization suppresses tautomer populations . This has implications for catalytic systems where monomeric thiols act as ligands.
Computational Modeling
Transition-state calculations for tautomerization () and dimerization () highlight the kinetic challenges in manipulating monomer-dimer ratios .
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